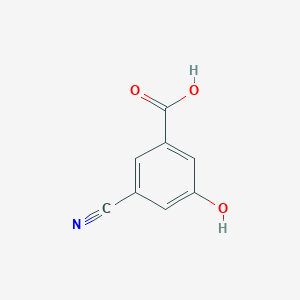

3-Cyano-5-hydroxybenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

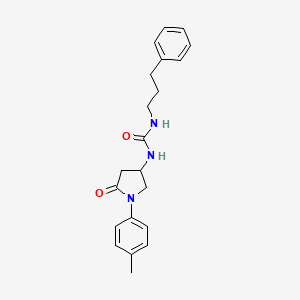

3-Cyano-5-hydroxybenzoic acid is a chemical compound with the molecular formula C8H5NO3 . It has a molecular weight of 163.13 . It is a solid substance that is stored in a dry room at normal temperature .

Molecular Structure Analysis

The InChI code for 3-Cyano-5-hydroxybenzoic acid is 1S/C8H5NO3/c9-4-5-1-6 (8 (11)12)3-7 (10)2-5/h1-3,10H, (H,11,12) . The ChemSpider ID for this compound is 13763307 .Physical And Chemical Properties Analysis

3-Cyano-5-hydroxybenzoic acid is a solid substance that is stored in a dry room at normal temperature . It has a molecular weight of 163.13 .Aplicaciones Científicas De Investigación

1. Materials Chemistry

- Liquid Crystalline Properties : 3-Hydroxybenzoic acid derivatives have been explored for their potential in creating liquid crystalline phases. Reddy and Sadashiva (2004) synthesized new compounds derived from 3-hydroxybenzoic acid, demonstrating a transition from nematic to polar biaxial smectic A phases, which could be crucial for advanced material applications (Reddy & Sadashiva, 2004).

2. Corrosion Inhibition

- Stainless Steel Corrosion Inhibitor : Narváez, Cano, and Bastidas (2005) investigated the use of 3-Hydroxybenzoic acid as a corrosion inhibitor for AISI 316L stainless steel in environmentally friendly pickling solutions, highlighting its potential in industrial applications (Narváez, Cano, & Bastidas, 2005).

3. Pharmaceutical and Biotechnological Applications

- Biosynthesis of Rifamycin : Ghisalba and Nüesch (1981) identified 3-Amino-5-hydroxybenzoic acid as a direct precursor in the biosynthesis of rifamycin, an important antibiotic, in Nocardia mediterranei (Ghisalba & Nüesch, 1981).

4. Synthesis of Biologically Important Compounds

- Key Intermediate for Synthesis : Seto et al. (2019) demonstrated the scale-up synthesis of 5-cyano-2-formylbenzoic acid, a key intermediate for various biologically important compounds, using continuous flow-flash chemistry, indicating its importance in chemical synthesis (Seto et al., 2019).

5. Dye and Pigment Industry

- Synthesis of Azo Disperse Dyes : Rufchahi and Gilani (2012) reported the synthesis of new azo disperse dyes derived from 4-hydroxybenzo[h]quinolin-2-(1H)-one, highlighting the role of hydroxybenzoic acid derivatives in dye manufacturing (Rufchahi & Gilani, 2012).

6. Environmental Applications

- Catalytic Ozonation : Bai, Yang, and Wang (2016) used Fe3O4/multi-walled carbon nanotubes as a catalyst for the ozonation of p-hydroxybenzoic acid, suggesting its application in environmental remediation processes (Bai, Yang, & Wang, 2016).

Safety and Hazards

The safety information for 3-Cyano-5-hydroxybenzoic acid indicates that it is a hazardous substance. The hazard statements include H302-H312-H315-H319-H332-H335 . The precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Mecanismo De Acción

Target of Action

The primary target of 3-Cyano-5-hydroxybenzoic acid is the aminoshikimic acid (ASA) pathway in bacteria . This pathway is responsible for the synthesis of 3-amino-5-hydroxybenzoic acid (AHBA) , which is a precursor for synthesizing the mC7N units, the characteristic structural component of ansamycins and mitomycins antibiotics .

Mode of Action

3-Cyano-5-hydroxybenzoic acid interacts with its targets through a series of reactions in the ASA pathway . The ASA pathway comprises a series of reactions resulting in the synthesis of AHBA . The compound’s interaction with its targets results in changes in the synthesis of AHBA, which is a precursor for synthesizing the mC7N units .

Biochemical Pathways

The ASA pathway is the primary biochemical pathway affected by 3-Cyano-5-hydroxybenzoic acid . This pathway recruits the carbon flux from the central carbon metabolism pathways through phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), key intermediates from the glycolytic pathway and the pentose phosphate pathway (PPP), respectively, to the synthesis of 3‐deoxy‐D‐arabinoheptulosonate‐7‐phosphate (DAHP), the initial substrate of the ASA pathway .

Pharmacokinetics

The compound’s success in the suzuki–miyaura (sm) coupling reaction suggests that it has a relatively stable structure and is readily prepared . These properties could potentially impact its bioavailability.

Result of Action

The molecular and cellular effects of 3-Cyano-5-hydroxybenzoic acid’s action are primarily related to its role in the synthesis of AHBA . AHBA is a precursor for synthesizing the mC7N units, which are the characteristic structural components of ansamycins and mitomycins antibiotics . These compounds have important antimicrobial and anticancer activities .

Action Environment

The action, efficacy, and stability of 3-Cyano-5-hydroxybenzoic acid can be influenced by various environmental factors. For instance, the success of the SM coupling reaction, which the compound is involved in, is attributed to the exceptionally mild and functional group tolerant reaction conditions . Additionally, the compound is described as being relatively stable, readily prepared, and generally environmentally benign .

Propiedades

IUPAC Name |

3-cyano-5-hydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-3,10H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJZBNIPPCUFCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)O)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyano-5-hydroxybenzoic acid | |

CAS RN |

1163141-57-8 |

Source

|

| Record name | 3-cyano-5-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-4-acetyl-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2988672.png)

![2-Chloro-N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]pyridine-4-carboxamide](/img/structure/B2988674.png)

![3-(1-(2-(2-fluorophenoxy)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2988681.png)

![[2-(4-Fluoro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester](/img/structure/B2988683.png)

![4-benzyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2988686.png)